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molecular formula C11H8ClF3N2O2 B1580720 Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate CAS No. 353258-31-8

Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B1580720
M. Wt: 292.64 g/mol
InChI Key: AKACORAIGDTIFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09340541B2

Procedure details

To a stirred slurry of 8-chloro-6-(trifluoromethyl)imidazo[1,2,a]pyridine-2-carboxylic acid ethyl ester (see PCT Patent Publication WO 2010/129500 for preparation) (3 g, 10.3 mmol) and 2-chloro-5-methoxybenzenesulfonamide (see PCT Patent Publication WO 2010/129500 for preparation) (2.4 g, 10.8 mmol, 1.05 equiv) in dichloromethane (24 mL) at 17° C. under nitrogen was added diethyl aluminum chloride (1.5 mL, 12.0 mmol, 1.16 equiv) over approximately 1 minute. The addition of diethylaluminum chloride was accompanied by ca. 13° C. temperature rise and gas evolution. After complete addition of diethylaluminum chloride the temperature of the reaction mixture was adjusted to 40° C. and the batch became an off-white slurry. The reaction mixture was held stirring for about 24 h at 40° C. HPLC analysis (after 24 h) indicated 3.6 area % of 8-chloro-6-(trifluoromethyl)imidazo[1,2,a]pyridine-2-carboxylic acid ethyl ester remaining. Iso-propyl alcohol (1.6 mL) and heptane (12 mL) were respectively added to the reaction resulting in formation of a thicker slurry. Aqueous 10% acetic acid (15 mL, 25.6 mmol, 2.5 equiv) was then added resulting in a strong exotherm. The reaction mass was held for about 1.5 h at 20-25° C. and was then filtered and the filter cake was washed with water (12 ml). The solid product was split into two portions, the larger portion was dried in a vacuum oven at 80° C. for 16 hours and the smaller portion was air-dried for 16 hours to give the title compound (2.8 g and 0.95 g respectively) in 86.8% combined yield. The vacuum-dried product conformed with polymorph Form A and the air-dried portion did not. The polymorph Form A was characterized by its powder X-ray diffraction pattern (See Characterization Example 2).
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
15 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(O[C:4]([C:6]1[N:7]=[C:8]2[C:13]([Cl:14])=[CH:12][C:11]([C:15]([F:18])([F:17])[F:16])=[CH:10][N:9]2[CH:19]=1)=[O:5])C.[Cl:20][C:21]1[CH:26]=[CH:25][C:24]([O:27][CH3:28])=[CH:23][C:22]=1[S:29]([NH2:32])(=[O:31])=[O:30].[Cl-].C([Al+]CC)C.C(O)(=O)C>ClCCl.CCCCCCC.C(O)(C)C>[Cl:14][C:13]1[C:8]2[N:9]([CH:19]=[C:6]([C:4]([NH:32][S:29]([C:22]3[CH:23]=[C:24]([O:27][CH3:28])[CH:25]=[CH:26][C:21]=3[Cl:20])(=[O:31])=[O:30])=[O:5])[N:7]=2)[CH:10]=[C:11]([C:15]([F:16])([F:17])[F:18])[CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
12 mL
Type
solvent
Smiles
CCCCCCC
Name
Quantity
1.6 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
C(C)OC(=O)C=1N=C2N(C=C(C=C2Cl)C(F)(F)F)C1
Name
Quantity
2.4 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)OC)S(=O)(=O)N
Name
Quantity
1.5 mL
Type
reactant
Smiles
[Cl-].C(C)[Al+]CC
Name
Quantity
24 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C(C)[Al+]CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C(C)[Al+]CC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1N=C2N(C=C(C=C2Cl)C(F)(F)F)C1
Step Six
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was held stirring for about 24 h at 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was accompanied by ca. 13° C.
CUSTOM
Type
CUSTOM
Details
was adjusted to 40° C.
CUSTOM
Type
CUSTOM
Details
HPLC analysis (after 24 h)
Duration
24 h
CUSTOM
Type
CUSTOM
Details
resulting in formation of a thicker slurry
CUSTOM
Type
CUSTOM
Details
resulting in a strong exotherm
WAIT
Type
WAIT
Details
The reaction mass was held for about 1.5 h at 20-25° C.
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
was then filtered
WASH
Type
WASH
Details
the filter cake was washed with water (12 ml)
CUSTOM
Type
CUSTOM
Details
The solid product was split into two portions
CUSTOM
Type
CUSTOM
Details
the larger portion was dried in a vacuum oven at 80° C. for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the smaller portion was air-dried for 16 hours
Duration
16 h

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC=1C=2N(C=C(C1)C(F)(F)F)C=C(N2)C(=O)NS(=O)(=O)C2=C(C=CC(=C2)OC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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